1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is a complex organic compound that features multiple functional groups, including bromine, chlorine, and hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the propanone backbone.
Chlorination: Addition of a chlorine atom to the phenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of bromine atoms to hydrogen atoms.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a reagent in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate their activity.
Pathway Interference: Disruption of specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Propanone, 2,3-dibromo-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-fluorophenyl)-1-(2-hydroxyphenyl)
- 1-Propanone, 2,3-dibromo-3-(3-bromophenyl)-1-(2-hydroxyphenyl)
Uniqueness
1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
649739-69-5 |
---|---|
Molekularformel |
C15H11Br2ClO2 |
Molekulargewicht |
418.51 g/mol |
IUPAC-Name |
2,3-dibromo-3-(3-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C15H11Br2ClO2/c16-13(9-4-3-5-10(18)8-9)14(17)15(20)11-6-1-2-7-12(11)19/h1-8,13-14,19H |
InChI-Schlüssel |
DZSLHUNXZBOOHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.